molecular formula C11H8N2 B11915885 1-Methylisoquinoline-8-carbonitrile

1-Methylisoquinoline-8-carbonitrile

Cat. No.: B11915885
M. Wt: 168.19 g/mol
InChI Key: LYNASKJPIGRZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylisoquinoline-8-carbonitrile is a chemical compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring This compound is characterized by the presence of a methyl group at the 1-position and a carbonitrile group at the 8-position of the isoquinoline ring

Preparation Methods

The synthesis of 1-Methylisoquinoline-8-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-methylisoquinoline with cyanogen bromide under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the cyanogen bromide acts as the electrophile, and the isoquinoline nitrogen acts as the nucleophile.

Another approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 1-methylisoquinoline with a suitable nitrile source in the presence of a palladium catalyst can yield this compound. This method is advantageous due to its high efficiency and selectivity.

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-Methylisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols. Common reagents for these reactions include alkyl halides and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

1-Methylisoquinoline-8-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to interact with biological targets and pathways.

    Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for various therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for industrial applications, including the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methylisoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methylisoquinoline-8-carbonitrile can be compared with other similar compounds, such as:

    1-Methylisoquinoline: This compound lacks the carbonitrile group at the 8-position, making it less reactive in certain chemical reactions.

    8-Cyanoisoquinoline: This compound has a carbonitrile group at the 8-position but lacks the methyl group at the 1-position. It exhibits different reactivity and biological activity compared to this compound.

    1,2,3,4-Tetrahydroisoquinoline: This compound has a saturated ring structure, making it less aromatic and more flexible in its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a carbonitrile group on the isoquinoline ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-methylisoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-11-9(5-6-13-8)3-2-4-10(11)7-12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNASKJPIGRZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.